molecular formula C23H17ClF3N3O2S B384321 3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 380540-61-4

3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B384321
CAS No.: 380540-61-4
M. Wt: 491.9g/mol
InChI Key: IDSQVLKTPSWDKR-UHFFFAOYSA-N
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Description

3-Amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (hereafter referred to as Compound A) is a thieno[2,3-b]pyridine derivative characterized by:

  • A 4-chlorophenyl group at position 4.
  • A 4-ethoxyphenyl carboxamide group at position 2.
  • A trifluoromethyl (CF₃) substituent at position 3.
  • A 3-amino group on the thieno-pyridine core.

Its molecular formula is C₂₄H₂₀ClF₃N₃O₂S, with a monoisotopic mass of 509.09 g/mol . The compound’s structure is optimized for interactions with biological targets, particularly in antiparasitic and anticancer research, due to its electron-withdrawing groups (CF₃, Cl) and aromatic substituents .

Properties

IUPAC Name

3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O2S/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-19(28)18-16(23(25,26)27)11-17(30-22(18)33-20)12-3-5-13(24)6-4-12/h3-11H,2,28H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSQVLKTPSWDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380540-61-4
Record name 3-AMINO-6-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Biological Activity

The compound 3-amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the thieno[2,3-b]pyridine class of compounds, which have garnered attention for their potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H16_{16}ClF3_3N2_2O2_2S
  • Molecular Weight : 410.85 g/mol

Research indicates that compounds in the thieno[2,3-b]pyridine class often target specific enzymes and pathways involved in cancer cell proliferation and survival. The compound of interest has been shown to inhibit phosphoinositide-specific phospholipase C (pi-PLC), a known target in cancer therapy. This inhibition leads to altered signaling pathways that can result in reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

A significant body of research highlights the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (e.g., MDA-MB-231 and MCF-7). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect Observed Reference
MDA-MB-2310.05Significant cytotoxicity after 24 hours
MCF-72.5Decreased viability with prolonged exposure
Other Tumor LinesVariesInhibition of growth at nanomolar concentrations

Metabolic Profiling

Metabolic profiling studies have identified significant alterations in metabolic pathways upon treatment with the compound. These include changes in glycolysis and gluconeogenesis pathways, indicating that the compound affects energy metabolism in cancer cells, which is crucial for their survival and proliferation.

Study 1: Breast Cancer Cell Lines

In a study investigating the effects of the compound on breast cancer cell lines, it was found that treatment led to a marked decrease in cell viability and an increase in apoptotic markers. The study utilized the MTT assay to quantify cell viability and demonstrated that higher concentrations resulted in significantly lower survival rates over time.

Study 2: Mechanistic Insights

Another study focused on understanding the mechanistic insights behind the compound's activity. It was observed that the compound not only inhibited pi-PLC but also affected downstream signaling pathways related to cell cycle regulation and apoptosis. This dual mechanism presents a promising avenue for further development as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Position 6 Substituent Position 2 Carboxamide Group Position 4 Substituent Yield (%) Melting Point (°C) Reference
Compound A (Target) 4-Chlorophenyl 4-Ethoxyphenyl CF₃ 37–47 255–256
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-CF₃ 2-Thienyl 4-Chlorophenyl CF₃ 85–95 Not reported
3-Amino-6-phenyl-4-CF₃ Phenyl 4-Methoxyphenyl CF₃ 87 Not reported
KuSaSch101 Phenyl 4-Fluorophenyl CF₃ 36 240–242

Key Observations :

  • The 2-thienyl group () enhances solubility compared to bulky aryl groups but may reduce thermal stability.
  • 4-Chlorophenyl (Compound A) improves lipophilicity and target binding compared to phenyl or 2-thienyl groups, as seen in higher antiplasmodial activity .
  • 4-Ethoxyphenyl in Compound A provides moderate electron-donating effects, balancing the electron-withdrawing CF₃ group .

Impact of Trifluoromethyl (CF₃) and Other Substituents

Compound Name Position 4 Substituent Biological Activity (IC₅₀) Notes Reference
Compound A CF₃ 0.12 µM (antiplasmodial) High metabolic stability
3-Amino-4-(3,4-dimethylphenyl)-6-CF₃ 3,4-Dimethylphenyl Not reported Lower polarity, reduced solubility
3-Amino-4-(methoxymethyl)-6-methyl Methoxymethyl Not reported Flexible substituent; lower thermal stability

Key Observations :

  • The CF₃ group at position 4 is critical for enhancing binding affinity to hydrophobic pockets in target proteins, as demonstrated by Compound A’s superior antiplasmodial activity .
  • Substituting CF₃ with methoxymethyl () or 3,4-dimethylphenyl () reduces potency due to decreased electronegativity and steric hindrance.

Carboxamide Group Modifications

Compound Name Carboxamide Substituent Synthetic Yield (%) Purity (%) Reference
Compound A 4-Ethoxyphenyl 37–47 >95
3-Amino-N-(4-chloro-2-nitrophenyl) 4-Chloro-2-nitrophenyl 85 95
3-Amino-N-(2,3-difluorobenzyl) 2,3-Difluorobenzyl 30–37 90–95

Key Observations :

  • 4-Ethoxyphenyl (Compound A) offers a balance between electron donation (ethoxy group) and steric bulk, optimizing synthesis yields .
  • Nitro or cyano substituents () improve electrophilic character but may complicate synthesis, as seen in lower yields (85%) .

Key Observations :

  • Compound A’s 4-chlorophenyl and CF₃ groups contribute to its nanomolar antiplasmodial potency, outperforming analogues with smaller substituents .
  • Nitro groups () improve FOXM1 inhibition but increase cytotoxicity .

Preparation Methods

Cyclization via Knoevenagel Condensation

The thieno[2,3-b]pyridine core is synthesized through a Knoevenagel condensation between malononitrile and aryl aldehydes, followed by sulfur incorporation. For example:

  • Step 1 : Malononitrile reacts with 4-chlorobenzaldehyde in ethanol under piperidine catalysis to form a cyanothioacetamide intermediate.

  • Step 2 : Intramolecular cyclization with elemental sulfur or Lawesson’s reagent yields the 3-aminothieno[2,3-b]pyridine scaffold.

Reaction Conditions :

ComponentQuantitySolventTemperatureCatalyst
Malononitrile1.0 equivEthanolRefluxPiperidine
4-Chlorobenzaldehyde1.2 equiv
Sulfur1.5 equiv

Key Intermediate :
3-Amino-4-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carbonitrile (Yield: 68–75%).

Introduction of Trifluoromethyl Group

Electrophilic Trifluoromethylation

The trifluoromethyl (-CF₃) group is introduced via electrophilic substitution using trifluoromethyl iodide (CF₃I) or Umemoto’s reagent:

  • Method : The core intermediate is treated with CF₃I in the presence of CuI and 1,10-phenanthroline in DMF at 80°C.

  • Regioselectivity : The CF₃ group occupies the C4 position due to electronic directing effects of the amino and cyano groups.

Optimized Parameters :

ParameterValue
Reaction Time12–16 h
Yield62–70%

Functionalization at C6 Position

Suzuki-Miyaura Coupling

A 4-chlorophenyl group is introduced at C6 via palladium-catalyzed cross-coupling :

  • Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Dioxane/water (4:1), 90°C, 8 h.

Yield : 78–85%.

Carboxamide Formation

Amide Coupling with 4-Ethoxyaniline

The cyano group at C2 is hydrolyzed to a carboxylic acid, followed by amide bond formation :

  • Hydrolysis : 6 M HCl, reflux, 6 h (Yield: 89%).

  • Coupling : The acid reacts with 4-ethoxyaniline using EDCl/HOBt in DMF at 25°C.

Reaction Table :

ReagentRoleEquiv
EDClCoupling agent1.5
HOBtActivator1.5
4-EthoxyanilineNucleophile1.2

Final Product Yield : 65–72%.

Alternative Routes and Modifications

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and functionalization in a single pot:

  • Components : Malononitrile, 4-chlorobenzaldehyde, CF₃COCl, 4-ethoxyaniline.

  • Conditions : Piperidine/EtOH, microwave irradiation (100°C, 30 min).

  • Advantage : Reduces purification steps (Yield: 58%).

Oxidative Dimerization Avoidance

Hypochlorite (NaOCl) oxidation, used in related compounds, is avoided here to prevent dimerization.

Characterization and Validation

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.89 (m, 8H, Ar-H), 4.12 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, CH₃).

  • HRMS : m/z 492.07548 [M+H]⁺ (Calc. 492.07512).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity.

Challenges and Optimization

Regioselectivity in Cyclization

Piperidine catalysis ensures preferential formation of the thieno[2,3-b]pyridine regioisomer over [3,2-b] derivatives.

Trifluoromethyl Group Stability

Reaction temperatures >100°C lead to CF₃ decomposition; optimal range: 80–90°C.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Sulfur Source : Thiourea replaces H₂S gas for safer handling.

  • Catalyst Recycling : Pd(PPh₃)₄ recovery via filtration (≥90% efficiency).

Solvent Recovery

Ethanol and DMF are distilled and reused, reducing waste .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with thieno[2,3-b]pyridine precursors. Key steps include:

  • Coupling reactions : Use of TPR (thiourea peroxide reagent) and K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to introduce the carboxamide group .
  • Substituent introduction : Halogenation or nucleophilic substitution at the 4-position for trifluoromethyl group incorporation, often requiring controlled temperatures (60–80°C) .
  • Purification : Recrystallization from THF/toluene mixtures to achieve >90% purity. Yields can be optimized by adjusting solvent ratios and cooling rates .

Table 1 : Representative Synthesis Data for Analogous Compounds

Substituent (R)Yield (%)Melting Point (°C)Key Reagents
4-Iodophenyl95236.5–237.6TPR, K₂CO₃
2-Cyanophenyl91260.8–261.5Hydrazine hydrate, butanol

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the trifluoromethyl group shows a distinct ¹³C signal at ~120 ppm (quartet, JCFJ_{C-F} = 280 Hz) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) provides bond-length validation (mean C–C = 0.004 Å) and hydrogen-bonding networks (R factor < 0.05) . Non-crystallizable samples can be analyzed via DFT simulations or powder XRD .

Advanced Research Questions

Q. How do electron-withdrawing (e.g., trifluoromethyl) and electron-donating (e.g., ethoxy) substituents modulate biological activity?

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies, this group increased binding affinity to FoxM1 by 30% compared to methyl analogs .
  • Ethoxyphenyl : Electron-donating groups may enhance π-stacking with aromatic residues in target proteins but reduce electrophilic reactivity. Contrasting activities (e.g., antimicrobial vs. anticancer) depend on substituent positioning .

Table 2 : Substituent Effects on Biological Activity (Analogous Compounds)

Compound IDSubstituentIC₅₀ (µM)Target Protein
144-Iodophenyl0.85FoxM1
162-Cyano-4-iodophenyl0.72FoxM1

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be systematically addressed?

  • Assay standardization : Use isogenic cell lines and consistent incubation times (e.g., 48 hrs for cytotoxicity assays) to minimize variability .
  • Data triangulation : Combine in vitro results with molecular docking (e.g., AutoDock Vina) to validate binding modes. For example, discrepancies in anticancer activity may arise from differential solubility in assay media .

Q. What advanced strategies resolve challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Use of fragment-based ligands (e.g., PEG-based co-solvents) to stabilize crystal lattice formation .
  • Twinned data refinement : Employ SHELXL's TWIN/BASF commands to model overlapping diffraction patterns, particularly for triclinic systems .

Methodological Guidance for Data Interpretation

  • Handling non-crystallizable samples : Pair dynamic light scattering (DLS) with cryo-EM to estimate molecular dimensions and aggregation states .
  • Complex NMR spectra : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals from the thienopyridine core and aromatic substituents .

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